molecular formula C5H7N5O B1464548 2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole CAS No. 1248165-22-1

2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole

Cat. No.: B1464548
CAS No.: 1248165-22-1
M. Wt: 153.14 g/mol
InChI Key: FNFONVOSPBGKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole is a heterocyclic compound containing an azide group and an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the azide group makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous-flow processes to ensure high efficiency and yield. The use of continuous-flow reactors allows for better control over reaction conditions and can lead to improved safety and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrenes. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. This reactivity is harnessed in applications such as polymer cross-linking and the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole is unique due to the presence of both an azide group and an oxadiazole ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

2-(azidomethyl)-5-ethyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O/c1-2-4-8-9-5(11-4)3-7-10-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFONVOSPBGKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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